2-Butanone peroxide

Description

Significance in Contemporary Chemical Sciences

The primary significance of 2-butanone (B6335102) peroxide in modern chemical sciences lies in its function as a free radical-generating chemical. chemicalbook.com It is extensively used as a catalyst and curing agent for the room-temperature polymerization of unsaturated polyester (B1180765) resins. guidechem.comchemicalbook.com This application is crucial in the manufacture of fiberglass-reinforced plastics, a composite material widely used in construction, automotive, and marine industries. chemicalbook.comdataintelo.com The decomposition of the peroxide generates free radicals, which initiate the cross-linking of the resin, transforming it from a liquid to a solid state. guidechem.com

Beyond polyester resins, 2-butanone peroxide serves as a polymerization initiator for other monomers like styrene (B11656) and vinyl chloride and is used in the production of acrylic resins. guidechem.comchemicalbook.com Its role extends to being a crosslinking agent in the manufacturing of various polymers and rubber products. guidechem.comchemicalbook.com The compound's utility as a chemical intermediate is also notable, for instance, in its use as an activator for certain oxidative reactions. researchgate.net The global demand for 2-butanone, the precursor to MEKP, highlights the peroxide's industrial importance, with significant market growth driven by the paints, coatings, and adhesives sectors. dataintelo.com

Historical Context of this compound Studies

Early research into the products derived from the reaction of methyl ethyl ketone and hydrogen peroxide dates back to the mid-20th century. A notable study published in 1959 focused on the preparation, separation, and identification of the various peroxides formed in this reaction. acs.org These foundational studies established that the substance commonly referred to as this compound is not a single chemical entity but a mixture of different peroxidic compounds, including monomeric and dimeric forms. oecd.orgresearchgate.net

Initially, the characterization of these peroxides was challenging. It was later established that commercial formulations primarily consist of a linear dimer and a monomeric hydroperoxide, with earlier analytical methods relying on an incorrect equivalent weight due to a misunderstanding of the composition. researchgate.net Research demonstrated that 2,2-dihydroperoxybutane (B15345741) is the precursor from which the other peroxide structures are formed. researchgate.net These early investigations were crucial in understanding the fundamental nature of MEKP and paved the way for more detailed mechanistic and structural analyses in subsequent decades.

Evolution of Research Paradigms and Future Trajectories for this compound

Research paradigms for this compound have evolved significantly from initial synthesis and basic characterization to sophisticated mechanistic and structural elucidation. Modern studies employ advanced analytical techniques like electrospray ionization mass spectrometry (LC-MS) to characterize the complex oligomeric profiles of MEKP synthesized through various procedures. nih.gov This research has revealed that MEKP consists of a distribution of oligomeric peroxide units and various byproducts, with the specific distribution offering a way to differentiate between synthetic batches. nih.gov

The focus has also shifted to detailed investigations of its decomposition pathways under different conditions. Studies have explored thermal decomposition using methods like differential scanning calorimetry (DSC) to determine thermokinetic parameters. researchgate.net Other research has examined the radiolytic degradation of 2-butanone in aqueous solutions, identifying intermediate products like 3-hydroxy-2-butanone and 2,3-butanedione. nrc.gov The decomposition mechanism is understood to proceed via the formation of organic peroxyl radicals. nrc.gov

Computational chemistry has emerged as a powerful tool for understanding peroxide behavior. nih.gov Although not focused on MEKP specifically, studies on similar compounds like tert-butyl peroxyformate use DFT and ab initio methods to provide deep insights into decomposition mechanisms, including the influence of solvents. nih.gov

Future research trajectories for this compound are likely to focus on achieving more controlled polymerization processes. This could involve tailoring the oligomeric distribution of the initiator to fine-tune the properties of the resulting polymers. Further investigation into the byproduct formation, such as the Hock-like rearrangement observed in acidified reaction media, could lead to cleaner and more efficient synthetic routes. nih.gov As industries increasingly seek sustainable and high-performance materials, research will continue to optimize the use of this compound as a critical component in polymer manufacturing. dataintelo.com

Research Data Tables

Table 1: Physical and Chemical Properties of 2-Butanone (MEK) - The Precursor

| Property | Value | Reference |

| Molecular Formula | C₄H₈O | wikipedia.org |

| Molecular Weight | 72.11 g/mol | nih.gov |

| Appearance | Colorless Liquid | wikipedia.org |

| Density | 0.805 g/mL at 25 °C | chemicalbook.com |

| Melting Point | -86 °C | wikipedia.org |

| Boiling Point | 79.64 °C | wikipedia.org |

| Water Solubility | 27.5 g/100 mL | wikipedia.org |

| Odor | Sharp, sweet, acetone-like | wikipedia.org |

Table 2: Properties of this compound (MEKP) and Related Synthetic Products

| Property | Value | Compound/Condition | Reference |

| Chemical Formula | C₈H₁₈O₆ | Dimeric Peroxide | sigmaaldrich.com |

| Molecular Weight | 210.22 g/mol | Dimeric Peroxide | sigmaaldrich.com |

| Appearance | Colorless Liquid | Commercial Mixture | guidechem.com |

| Density | 1.053 g/mL at 20 °C | Technical Grade | sigmaaldrich.com |

| Refractive Index | n20/D 1.432 | Technical Grade | sigmaaldrich.com |

| Decomposition Onset | 127 °C | 2,2′-dihydroperoxy-2,2′-dibutyl peroxide | researchgate.net |

| Decomposition Onset | 128 °C | 1,4,7-trimethyl-1,4,7-triethyl-1,4,7-cyclononatriperoxane | researchgate.net |

| Decomposition Energy | 1292 J g⁻¹ | 2,2′-dihydroperoxy-2,2′-dibutyl peroxide | researchgate.net |

| Decomposition Energy | 1438 J g⁻¹ | 1,4,7-trimethyl-1,4,7-triethyl-1,4,7-cyclononatriperoxane | researchgate.net |

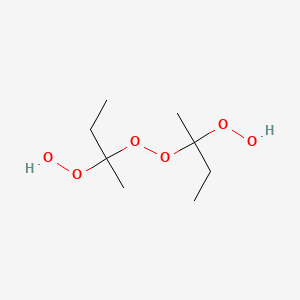

Structure

3D Structure

Properties

IUPAC Name |

2-hydroperoxy-2-(2-hydroperoxybutan-2-ylperoxy)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O6/c1-5-7(3,11-9)13-14-8(4,6-2)12-10/h9-10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFUGQJXVXHBTEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(OO)OOC(C)(CC)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024671 | |

| Record name | 2-Butanone peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl ethyl ketone peroxide is a colorless liquid. Strong irritant to skin and tissue. Used as an initiator for room temperature cure of unsaturated polyester resins., Liquid, Colorless liquid with a characteristic odor. [Note: Explosive decomposition occurs at 230 degrees F.]; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a characteristic odor., Colorless liquid with a characteristic odor. [Note: Explosive decomposition occurs at 230 °F.] | |

| Record name | METHYL ETHYL KETONE PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Butanone, peroxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl ethyl ketone peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/550 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL ETHYL KETONE PEROXIDE (Technical product) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1028 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ETHYL KETONE PEROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/239 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl ethyl ketone peroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0416.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

244 °F at 760 mmHg (Decomposes) (NIOSH, 2023), 19 °C, 244 °F (decomposes), 244 °F (Decomposes) | |

| Record name | METHYL ETHYL KETONE PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-BUTANONE PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL ETHYL KETONE PEROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/239 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl ethyl ketone peroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0416.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

180 °F (NTP, 1992), 180 °F, 125-200 °F for 60% MEKP (open cup), (oc) 125-200 °F (60% MEKP) | |

| Record name | METHYL ETHYL KETONE PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl ethyl ketone peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/550 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL ETHYL KETONE PEROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/239 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl ethyl ketone peroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0416.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

1 to 5 mg/mL at 72 °F (NTP, 1992), Partially miscible in water; completely miscible with most organic solvents, Solubility in water: very poor, Soluble | |

| Record name | METHYL ETHYL KETONE PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-BUTANONE PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL ETHYL KETONE PEROXIDE (Technical product) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1028 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl ethyl ketone peroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0416.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.17 at 68 °F (USCG, 1999) - Denser than water; will sink, Relative density (water = 1): 1.10-1.17, 1.12, (59 °F): 1.12 | |

| Record name | METHYL ETHYL KETONE PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL ETHYL KETONE PEROXIDE (Technical product) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1028 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ETHYL KETONE PEROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/239 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl ethyl ketone peroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0416.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Component 2 (83.33%: LACTOSE): 6.69 (NTP, 1992) (Relative to Air) | |

| Record name | METHYL ETHYL KETONE PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

less than 0.01 mmHg at 68 °F Component 2 (83.33%: LACTOSE) (NTP, 1992) | |

| Record name | METHYL ETHYL KETONE PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

Colorless liquid, Colorless liquid [Note: Explosive decomposition occurs at 230 degrees F]. | |

CAS No. |

1338-23-4, 126-76-1 | |

| Record name | METHYL ETHYL KETONE PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1′-[Dioxybis(1-methylpropylidene)]bis[hydroperoxide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanone peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001338234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanone, peroxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butanone peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butanone, peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction mass of butane-2,2-diyl dihydroperoxide and dioxydibutane-2,2-diyl dihydroperoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.226.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTANONE PEROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2545087UL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-BUTANONE PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL ETHYL KETONE PEROXIDE (Technical product) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1028 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ETHYL KETONE PEROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/239 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Butanone, peroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/EL903210.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthetic Methodologies and Mechanistic Elucidation

Advanced Synthetic Routes for 2-Butanone (B6335102) Peroxide

The production of 2-butanone peroxide from 2-butanone and hydrogen peroxide is a well-established reaction, but modern synthetic chemistry seeks to improve upon traditional methods. These advancements focus on increasing yield, selectivity, and process safety through the exploration of novel catalysts, reactor designs, and the influence of reaction media.

The synthesis of this compound is typically catalyzed by acids. While traditional methods often employ strong mineral acids like sulfuric acid, contemporary research has focused on developing more efficient and reusable catalytic systems.

Heterogeneous catalysts, such as the strong acid ion-exchange resin Amberlyst-15, have demonstrated significant advantages. tue.nlresearchgate.net Studies have shown that Amberlyst-15 exhibits high catalytic activity and can be recycled multiple times without a significant loss in performance. tue.nlresearchgate.net In one study, using Amberlyst-15 as a catalyst with dibutyl phthalate (B1215562) as a diluent, a yield of 86% for this compound was achieved with an active oxygen content of 12.9% under optimized conditions. tue.nl This approach not only enhances the economic viability of the process but also aligns with the principles of green chemistry by minimizing corrosive waste. tue.nlresearchgate.net

Beyond polymeric resins, the use of Lewis acids and heteropoly acids represents another frontier in catalytic systems for peroxide synthesis. nih.gov Metal-based Lewis acids, such as certain tin and rhenium compounds, have been shown to catalyze the formation of organic peroxides. nih.gov For instance, tin(II) chloride dihydrate (SnCl₂·2H₂O) has been used to selectively catalyze the peroxidation of acetylacetone, a related diketone, to form a dihydroperoxo-1,2-dioxolane. nih.gov Similarly, methylrhenium trioxide (MeReO₃) is known to activate hydrogen peroxide for the peroxidation of ketones. nih.gov Heteropoly acids, like phosphomolybdic acid and phosphotungstic acid, have also been employed to efficiently catalyze the addition of hydrogen peroxide to ketones, often with high selectivity and without the formation of polymeric byproducts. researchgate.net

The table below summarizes the performance of different catalytic systems in the synthesis of ketone peroxides.

| Catalyst Type | Example Catalyst | Key Advantages | Reference |

| Homogeneous Acid | Sulfuric Acid | Well-established, low cost | researchgate.net |

| Heterogeneous Resin | Amberlyst-15 | Reusable, low corrosion, high yield | tue.nlresearchgate.net |

| Lewis Acid | Tin(II) Chloride, Methylrhenium Trioxide | High selectivity, mild reaction conditions | nih.gov |

| Heteropoly Acid | Phosphomolybdic Acid | Efficient, prevents polymer formation | researchgate.net |

The synthesis of organic peroxides is often associated with significant safety risks due to the exothermic nature of the reaction and the inherent instability of the products. Continuous-flow microreactors offer a promising solution to mitigate these hazards by providing superior heat and mass transfer, precise control over reaction parameters, and a small reactor volume, which minimizes the amount of hazardous material present at any given time. nih.govmdpi.com

Research into the continuous-flow synthesis of this compound in microreaction systems has demonstrated the potential for high-throughput and safe on-demand production. researchgate.netlookchem.com By optimizing parameters such as residence time, temperature, and reactant concentrations, the reaction can be completed in a matter of seconds. lookchem.com One study achieved a product with an active oxygen fraction higher than 22 wt% and less than 2 wt% residual 2-butanone under optimized conditions in a microreactor. lookchem.com Another investigation using a continuous-flow microreaction system reported a 4% higher conversion of 2-butanone and hydrogen peroxide compared to traditional batch processes, reaching 69.11% and 70.01% conversion, respectively. researchgate.net

The enhanced safety and efficiency of microreactors stem from their high surface-to-volume ratio, which allows for rapid heat dissipation and precise temperature control, thereby preventing thermal runaways. nih.gov This technology not only improves the safety profile of this compound production but also has the potential to enhance product quality and consistency. researchgate.net

The following table highlights key parameters and outcomes in the microreactor synthesis of this compound.

| Parameter | Optimized Value/Range | Impact on Synthesis | Reference |

| Residence Time | Seconds to minutes | Shorter times can increase throughput | lookchem.com |

| Temperature | Typically ambient (e.g., 25 °C) | Precise control prevents decomposition | researchgate.net |

| Acid Concentration | Optimized for specific systems | Affects reaction rate and yield | lookchem.com |

| Reactant Molar Ratio | Varied to optimize conversion | Influences product distribution | researchgate.net |

The choice of solvent can significantly influence the synthesis of this compound, affecting reaction kinetics, product distribution, and process safety. Solvents can stabilize reactants and transition states, thereby altering the reaction rate. researchgate.net The polarity of the solvent is a critical factor; polar solvents may favor reaction pathways involving polar transition states. researchgate.net

In the context of this compound synthesis, solvents are often used as diluents or phlegmatizers to reduce the concentration of the reactive peroxide and improve safety. wikipedia.org Dibutyl phthalate is a commonly used diluent in the synthesis of this compound catalyzed by Amberlyst-15. tue.nl The presence of a solvent can also affect the thermal stability of the reaction mixture. Studies on the runaway behavior of peroxide synthesis have shown that the type of solvent can alter the conditions under which a thermal runaway occurs. polymtl.ca

While comprehensive comparative studies on a wide range of solvents for the synthesis of this compound are limited, general principles of chemical kinetics in solution suggest that both protic and aprotic solvents could have distinct effects. Protic solvents might participate in hydrogen bonding with the peroxide intermediates, while the dielectric constant of the solvent can influence the stability of charged or polar species in the reaction pathway. The use of non-polar solvents might favor the aggregation of peroxide molecules.

Investigation of Oligomeric and Polymeric Structures of this compound

The reaction between 2-butanone and hydrogen peroxide does not yield a single product but rather a complex mixture of linear and cyclic oligomers. The characterization of these species and the understanding of their equilibrium dynamics are crucial for quality control and for predicting the properties of the resulting mixture.

Recent analytical advancements, particularly the use of liquid chromatography-mass spectrometry (LC-MS), have enabled detailed characterization of the oligomeric profile of this compound. nih.govpolymtl.ca Research has shown that traditional synthetic methods produce a distribution of linear oligomeric peroxide units with up to 12 repeating monomer units. nih.gov These oligomers consist of repeating this compound units.

In addition to the primary oligomeric series, byproduct distributions are also observed. nih.gov These byproducts can arise from rearrangements of the primary peroxide structures, such as a Hock-like rearrangement in the acidic reaction medium, leading to the formation of terminal methyl or ethyl ketone groups through the loss of ethanol (B145695) or methanol (B129727) from the oligomer termini. nih.gov

The major product of the acid-catalyzed reaction at low temperatures (e.g., 5 °C) has been identified as 2,2′-dihydroperoxy-2,2′-dibutyl peroxide, a dimeric species. polymtl.ca At higher temperatures (e.g., 20 °C), the formation of a cyclic trimer, 1,4,7-trimethyl-1,4,7-triethyl-1,4,7-cyclononatriperoxane, becomes more prominent. polymtl.ca The uncatalyzed reaction, on the other hand, primarily yields 2-hydroxy-2-hydroperoxybutane. polymtl.ca

The table below lists some of the identified this compound species and the conditions under which they are predominantly formed.

| Peroxide Species | Common Name/Structure | Predominant Formation Conditions | Reference |

| Monomer | 2-Hydroxy-2-hydroperoxybutane | Uncatalyzed reaction | polymtl.ca |

| Dimer | 2,2′-Dihydroperoxy-2,2′-dibutyl peroxide | Acid-catalyzed, low temperature (5 °C) | polymtl.ca |

| Trimer (cyclic) | 1,4,7-Trimethyl-1,4,7-triethyl-1,4,7-cyclononatriperoxane | Acid-catalyzed, higher temperature (20 °C) | polymtl.ca |

| Oligomers | Linear chains (n ≤ 12) | Traditional acid-catalyzed synthesis | nih.gov |

The various peroxide species formed from the reaction of 2-butanone and hydrogen peroxide exist in a dynamic equilibrium. polymtl.ca The initial product of the reaction is believed to be 2,2-dihydroperoxybutane (B15345741), which then serves as a precursor for the formation of other linear and cyclic peroxides. polymtl.ca The position of this equilibrium is influenced by factors such as temperature, catalyst concentration, and the ratio of reactants.

Analogous studies on the reaction of acetone (B3395972) with hydrogen peroxide have provided insights into these equilibrium dynamics. For the formation of 2-hydroxy-2-hydroperoxypropane, the initial adduct of acetone and hydrogen peroxide, an equilibrium constant (K) of 0.086 M⁻¹ at 25 °C has been reported, with thermodynamic parameters of ΔH = -7.0 kcal mol⁻¹ and ΔS = -28 cal mol⁻¹ deg⁻¹. polymtl.ca These values indicate that the formation of the initial adduct is an exothermic and entropically unfavorable process.

The kinetics of the formation and dissociation of these peroxide species can be studied using techniques such as UV spectroscopy and NMR line-broadening. polymtl.ca Such studies have shown that the reactions are subject to general acid and base catalysis. polymtl.ca While specific kinetic and thermodynamic parameters for the interconversion of this compound oligomers are not extensively documented, the principles observed in related ketone-peroxide systems suggest a complex interplay of reaction rates and equilibria that determine the final product composition.

Mechanistic Pathways of this compound Formation

The synthesis of this compound from 2-butanone and hydrogen peroxide can result in a variety of oligomeric structures. The distribution of these products is highly dependent on the synthetic protocol, including the concentrations of reactants, temperature, and the presence of catalysts.

The reaction of 2-butanone with hydrogen peroxide under acidic conditions is the principal route for its synthesis. This process is essentially an acid-catalyzed nucleophilic addition of hydrogen peroxide to the carbonyl group of the ketone, followed by a series of condensation reactions.

The initial step involves the protonation of the carbonyl oxygen of 2-butanone by an acid catalyst (e.g., sulfuric acid or nitric acid), which enhances the electrophilicity of the carbonyl carbon. Subsequently, hydrogen peroxide acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate which, after deprotonation, yields 2-hydroxy-2-hydroperoxybutane. This initial product is often referred to as an α-hydroxyalkyl hydroperoxide. sci-hub.st

This intermediate is generally unstable and readily undergoes further reactions. It can react with another molecule of hydrogen peroxide to form 2,2-dihydroperoxybutane, which has been identified as a key precursor to all other peroxides in the mixture. Alternatively, two molecules of the initial α-hydroxyalkyl hydroperoxide can condense, or one molecule can react with another molecule of 2-butanone, leading to the formation of dimeric and higher oligomeric peroxides.

The most prevalent and stable products in the resulting mixture are typically the monomeric and dimeric species. sci-hub.st The reaction between 2-butanone and hydrogen peroxide can yield several products, with the major ones depending on the reaction temperature. At a cooled temperature of 5 °C, the primary product of the acid-catalyzed reaction is 2,2′-dihydroperoxy-2,2′-dibutyl peroxide. However, at a raised temperature of 20 °C, the major product is a cyclic trimer, 1,4,7-trimethyl-1,4,7-triethyl-1,4,7-cyclononatriperoxane. The general aldol (B89426) condensation mechanism under acidic conditions involves the formation of an enol, which then attacks a protonated carbonyl group. researchgate.net

The degree of condensation and the specific structures formed are influenced by several factors, including the molar ratio of the reactants, reaction time, and temperature. sci-hub.st For instance, industrial processes may use nitric acid in the presence of a solubilizing agent to control the reaction. sci-hub.st

Table 1: Major Products of Acid-Catalyzed Reaction of 2-Butanone and Hydrogen Peroxide

| Reaction Temperature | Major Product Name | Chemical Structure |

| 5 °C | 2,2′-Dihydroperoxy-2,2′-dibutyl peroxide | Dimeric, open-chain |

| 20 °C | 1,4,7-Trimethyl-1,4,7-triethyl-1,4,7-cyclononatriperoxane | Cyclic trimer |

This table illustrates the influence of temperature on the major product formed during the acid-catalyzed synthesis of this compound.

While the acid-catalyzed pathway is dominant, the involvement of free radicals in the chemistry of this compound is significant, particularly concerning its decomposition and initiation of polymerization. The O-O bond in peroxides is inherently weak and can undergo homolytic cleavage to form free radicals when subjected to heat, light, or in the presence of transition metal ions.

In the context of synthesis, it has been noted that in the absence of a hydrogen ion (acid catalyst), the initially formed 2,2-dihydroperoxypropane (B72720) from the reaction of acetone and hydrogen peroxide can slowly undergo a free radical change to form higher peroxides. A similar pathway can be inferred for 2-butanone. This suggests a minor, slower pathway for the formation of oligomeric peroxides that proceeds through radical intermediates.

More prominently, free radicals are generated from this compound when it is used as a polymerization initiator, often in combination with a promoter such as a cobalt salt. The decomposition of methyl ethyl ketone peroxide (MEKP) in the presence of cobalt salts at room temperature leads to the formation of multiple radical species, with methyl, ethyl, and hydroxyl radicals being the dominant intermediates. sci-hub.st These radicals are the primary species that initiate the polymerization of materials like unsaturated polyester (B1180765) resins. sci-hub.st

The generation of these radicals can be rationalized by the reductive cleavage of the peroxide bond. For example, the interaction with a reducing agent like a ferrous salt can lead to the formation of an alkoxy radical and a hydroxide (B78521) ion. These highly reactive radicals can then initiate further reactions.

Table 2: Dominant Free Radical Intermediates from MEKP Decomposition

| Radical Species | Chemical Formula |

| Methyl Radical | •CH₃ |

| Ethyl Radical | •C₂H₅ |

| Hydroxyl Radical | •OH |

This table lists the primary radical intermediates identified during the cobalt-promoted decomposition of this compound.

The study of these radical intermediates is crucial for understanding the performance of this compound as a curing agent and for ensuring its safe handling, as uncontrolled radical decomposition can lead to hazardous situations.

Decomposition Kinetics and Mechanistic Pathways

Thermal Decomposition Behavior of 2-Butanone (B6335102) Peroxide

The thermal decomposition of 2-butanone peroxide is characterized by its exothermic nature and multi-stage reaction profile. Commercial MEKP is not a single compound but a mixture of isomers, primarily the monomer and dimer forms, which influences its decomposition behavior. researchgate.netacs.org Studies using Differential Scanning Calorimetry (DSC) have shown that MEKP begins to decompose at temperatures as low as 30–32 °C and undergoes at least three exothermic reactions. researchgate.net The total heat of decomposition has been measured at approximately 1.26 ± 0.03 kJ/g. researchgate.net

The decomposition process can be described by a model of two independent reactions. researchgate.net The first involves the degradation of a less stable isomer, followed by the decomposition of the main, more stable isomer. researchgate.net Subsequent reactions may involve the exothermic interaction of the decomposition products with the solvent, such as dimethyl phthalate (B1215562), which is often used as a phlegmatizer. researchgate.net

The kinetics of the thermal degradation of this compound have been investigated to determine key parameters like activation energy (Ea) and the pre-exponential factor (A). These parameters are crucial for assessing the thermal stability and predicting reaction rates at different temperatures.

DSC analyses have revealed a complex kinetic profile with multiple reaction peaks. For the MEKP dimer, two distinct exothermic peaks are often observed, one near 110 °C and a second near 170 °C, suggesting a series of reactions. acs.org The MEKP monomer is significantly less stable, with an onset decomposition temperature of around 40 °C. acs.orgumkc.edu

Kinetic studies have yielded varying parameters depending on the specific isomer and analytical method. For the first decomposition peak of the MEKP dimer, isothermal analysis determined a first-order reaction. umkc.edu The second peak was found to have a reaction order of 0.3. umkc.edu These findings highlight the intricate nature of the decomposition process.

Data sourced from thermal hazard analysis studies. umkc.edu

This compound is susceptible to self-accelerating decomposition, a phenomenon where the heat generated by the exothermic decomposition reaction increases the temperature of the material, which in turn accelerates the rate of decomposition. youtube.com If this heat is not dissipated adequately, it can lead to a thermal runaway, potentially resulting in fire or explosion. youtube.comakjournals.com

A critical parameter for characterizing this hazard is the Self-Accelerating Decomposition Temperature (SADT). The SADT is defined as the lowest ambient temperature at which a substance in its commercial packaging will undergo self-accelerating decomposition. akjournals.comeasycomposites.asianih.gov This temperature is not an intrinsic property of the substance but depends on the package size, shape, and material, as these factors affect heat dissipation. youtube.comakjournals.com For various formulations and packaging of this compound, the SADT is generally cited as being 60°C or higher. easycomposites.asiaphixdoctor.comunited-initiators.com

Data sourced from safety data sheets. easycomposites.asiaphixdoctor.comunited-initiators.comwindows.net

The reaction pathway for thermal decomposition is believed to initiate with the homolytic cleavage of the weak oxygen-oxygen (O-O) bond, which is characteristic of peroxides. researchgate.net This initial step forms highly reactive radical species. researchgate.netakjournals.com The process is described as occurring in two stages: a primary reaction where large molecules like butanone, oxygen, and water are generated, followed by a secondary exothermic reaction triggered by the consumption of oxygen, leading to the formation of smaller gaseous molecules. researchgate.net Studies suggest the decomposition can be modeled as an nth-order reaction that transitions into an autocatalytic process, where the products formed catalyze further decomposition. sigmaaldrich.com

The decomposition of this compound is highly sensitive to the presence of impurities, which can act as catalysts, significantly lowering the decomposition temperature and increasing the reaction rate. chemcess.comosha.gov Incompatible materials include strong acids, strong bases, and, most notably, metals and their salts. chemcess.comamericanchemistry.comnoaa.gov

Transition metals such as cobalt, iron, and copper are particularly effective catalysts for peroxide decomposition. chemcess.comamericanchemistry.com Contact with these metals, their alloys, or salts can lead to rapid, violent, and potentially explosive decomposition. chemcess.comnoaa.gov For this reason, handling and storage procedures strictly prohibit the use of metal containers and recommend avoiding all sources of contamination. americanchemistry.com

Acids and bases also promote decomposition. osha.govnoaa.gov Studies have investigated the effects of contaminants such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and sodium chloride (NaCl). sigmaaldrich.comresearchgate.net The results indicate that these substances can make the thermal decomposition significantly more hazardous. sigmaaldrich.com For instance, contamination with sulfuric acid was found to be the most dangerous, though the presence of chloride ions from HCl or NaCl also led to an earlier onset of decomposition and higher generation of thermal power. sigmaaldrich.comresearchgate.net

Mechanistic Studies of this compound Decomposition Products

Analysis of the products formed during the decomposition of this compound provides insight into the reaction mechanisms. These products are typically divided into gaseous byproducts and condensed-phase (liquid or solid) residues.

The decomposition of this compound generates a significant volume of non-condensable gases, which contributes to the pressure buildup in runaway reactions. umkc.edu The composition of these gases depends on the reaction conditions.

The primary decomposition reaction involves the scission of the O-O bond, leading to the formation of larger molecules. researchgate.net A subsequent, more energetic secondary reaction phase produces a variety of smaller gaseous molecules. researchgate.net

The listed products are major gaseous species identified in decomposition studies. researchgate.netacs.orgumkc.edu

The generation of these gases, particularly in a confined space, can lead to catastrophic pressure increases and explosions. chemcess.com

The analysis of liquid and solid residues remaining after decomposition provides further clues to the reaction pathways. Key condensed-phase products include organic acids and ketones.

Research has identified several major non-gaseous products resulting from the thermal decomposition of the MEKP dimer. acs.orgumkc.edu

These compounds are consistently reported as major residues in thermal decomposition studies. researchgate.netacs.orgumkc.edu

More advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), have been used to characterize the residues in greater detail. nih.gov These studies have shown that even after initiation (decomposition), the residue contains a distribution of oligomeric peroxide units and various byproducts that closely match the profile of the original, intact material. nih.gov These byproducts are consistent with a Hock-like rearrangement occurring in the reaction medium. nih.gov This finding suggests that the specific profile of oligomers and byproducts in the residue could potentially be used in forensic investigations to link a post-explosion residue to an original source material. nih.gov

Investigation of Radical Pathways in Decomposition

The decomposition of this compound can proceed through free-radical pathways, particularly when initiated by heat or the presence of certain metals. The initial and critical step in these pathways is the homolytic cleavage of the weak oxygen-oxygen bond in the peroxide group. This cleavage results in the formation of alkoxy radicals. researchgate.net These highly reactive alkoxy radicals can then undergo several subsequent reactions, including hydrogen atom abstraction or β-scission, which involves the breaking of a carbon-carbon bond to yield a more stable radical and a carbonyl compound. researchgate.net

The recombination of peroxyl radicals (RO₂•) is another significant pathway in the decomposition process. acs.org This dimerization is believed to be a key step in the formation of peroxide "dimers" or accretion products in various environments. acs.org The process begins with the formation of unstable tetroxide intermediates (RO₄R'), which then decompose. acs.org This decomposition can lead to a pair of alkoxy radicals and molecular oxygen. acs.org The specific nature and stability of the resulting radicals dictate the subsequent reaction regioselectivity. researchgate.net

Hock-like Rearrangements in this compound Degradation

In addition to radical pathways, this compound can undergo rearrangements, notably Hock-like rearrangements, especially in an acidified medium. nih.gov This type of rearrangement is a key step in various industrial chemical processes, such as the production of phenol (B47542) and acetone (B3395972) from cumene (B47948) hydroperoxide. beilstein-journals.orgnih.gov In the context of this compound, a Hock-like rearrangement can lead to the formation of byproducts with terminal methyl or ethyl ketone end groups. nih.gov This occurs through the loss of ethanol (B145695) or methanol (B129727) from the termini of the oligomeric peroxide structures. nih.gov

Research utilizing liquid chromatography-mass spectrometry (LC-MS) has identified oligomeric byproduct distributions consistent with a Hock-like rearrangement of the primary this compound distribution in an acidified reaction environment. nih.gov This acid-catalyzed cleavage of a C-C bond is a characteristic feature of the Hock rearrangement. nih.gov

Energetics of this compound Decomposition

The decomposition of this compound is a highly exothermic process, releasing a significant amount of energy. Understanding the energetics of this decomposition is crucial for safety and process control.

Calorimetric Techniques for Decomposition Energy Profiling

Differential Scanning Calorimetry (DSC) is a primary technique used to investigate the thermal hazards of this compound. researchgate.netumkc.eduakjournals.com DSC measures the heat flow into or out of a sample as it is heated, allowing for the determination of key thermodynamic parameters. dlr.de

Studies on this compound and its various forms have identified multiple exothermic events during thermal decomposition. For instance, DSC analysis of the major product from the reaction of butanone and hydrogen peroxide at 20°C revealed an onset of exothermic decomposition at 128°C with a peak maximum at 140°C. researchgate.net Another study on a commercial MEKPO dimer showed two distinct exothermic peaks. umkc.edu The first peak had an activation energy (Ea) of 27.0 kcal/mol, while the second had an Ea of 27.5 kcal/mol. umkc.edu The total heat of decomposition can be substantial, with values around 1200 J/g being reported. psu.edu

The following table summarizes data obtained from calorimetric studies of this compound and related species.

| Parameter | Value | Source |

| Onset of Exothermic Decomposition | 127 °C | researchgate.net |

| Peak Maximum of Decomposition | 140 °C | researchgate.net |

| Heat of Decomposition (ΔH) | 1292 J/g | researchgate.net |

| Activation Energy (Ea) - Peak 1 | 27.0 kcal/mol | umkc.edu |

| Activation Energy (Ea) - Peak 2 | 27.5 kcal/mol | umkc.edu |

This table is interactive. Click on the headers to sort.

Adiabatic Runaway Reaction Studies

When the heat generated by the decomposition of this compound exceeds the rate of heat removal, a thermal runaway can occur. cetjournal.it This is a dangerous situation where the temperature and pressure can increase exponentially, potentially leading to an explosion. psu.edu Adiabatic calorimeters, such as the Vent Sizing Package 2 (VSP2), are used to simulate these worst-case scenarios and gather critical safety data. umkc.eduakjournals.com

These studies measure parameters like the self-heating rate, time to maximum rate under adiabatic conditions (TMRad), and the self-accelerating decomposition temperature (SADT). researchgate.net For a 10 wt% MEKPO dimer solution, the maximum temperature during an adiabatic runaway was found to be 238°C. umkc.edu The Arrhenius parameters determined from VSP2 experiments for this system were an activation energy (Ea) of 20.3 kcal/mol and a pre-exponential factor (lnA) of 20.7 s⁻¹. umkc.edu The SADT is a crucial parameter for the safe storage and transport of reactive chemicals. For a 25 kg package of MEKPO, the SADT has been calculated based on DSC data. psu.edu

The table below presents key parameters from adiabatic runaway studies of this compound.

| Parameter | Value | Conditions | Source |

| Maximum Temperature (Tmax) | 238 °C | 10 wt% MEKPO dimer, adiabatic | umkc.edu |

| Activation Energy (Ea) | 20.3 kcal/mol | 10 wt% MEKPO dimer, adiabatic | umkc.edu |

| Pre-exponential Factor (lnA) | 20.7 s⁻¹ | 10 wt% MEKPO dimer, adiabatic | umkc.edu |

| Time to Maximum Rate (TMR) | ~3 minutes | 31 mass% MEKPO at 100°C | psu.edu |

This table is interactive. Click on the headers to sort.

Advanced Analytical Chemistry of 2 Butanone Peroxide

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in identifying the structural and compositional details of 2-butanone (B6335102) peroxide mixtures. These techniques provide insights into the molecular weight distribution, fragmentation patterns, isomeric forms, and reaction progress.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Oligomeric Profiling

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for analyzing thermally labile and large molecules, such as the oligomers found in 2-butanone peroxide. nih.govnih.gov This method allows for the ionization of molecules directly from a liquid phase into the gas phase with minimal fragmentation, making it ideal for profiling the distribution of oligomeric species.

Research has demonstrated that this compound, particularly when synthesized using common procedures, does not exist as a single molecule but rather as a complex mixture. ESI-MS analysis reveals the presence of oligomeric peroxide units (with n up to 12) and various byproduct distributions. nih.gov These byproducts often result from rearrangements, such as a Hock-like rearrangement, occurring in the acidic reaction medium, leading to the formation of terminal methyl or ethyl ketone groups. nih.gov The unique oligomeric and byproduct profiles generated by ESI-MS can serve as a distinctive fingerprint, enabling the differentiation between various synthetic batches, which has significant applications in forensic science. nih.gov

Table 1: Observed Oligomeric Series in this compound by ESI-MS This table is a representative example based on findings and is not exhaustive.

| Oligomer (n) | Description |

|---|---|

| n=1 | Monomer |

| n=2 | Dimer |

| n=3 | Trimer |

| ... | ... |

| n≤12 | Higher-order oligomers |

Data sourced from multiple research findings. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Characterization

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elicit detailed structural information about the ions identified via a primary mass spectrometry scan, such as ESI-MS. nih.gov In the context of this compound, MS/MS is indispensable for characterizing the structure of the various oligomers and byproducts. nih.gov The process involves selecting a specific precursor ion (an oligomer of a certain size), subjecting it to activation energy to induce fragmentation, and then analyzing the resulting product ions. nih.gov

This fragmentation analysis provides crucial data for confirming the identity of the oligomers. The patterns of fragmentation help elucidate the connectivity of the monomer units and the nature of the end groups. nih.gov For instance, MS/MS has been instrumental in identifying byproduct structures consistent with a Hock-like rearrangement, a characteristic reaction of peroxides. nih.gov By interpreting the MS/MS spectra, analysts can confirm the presence of specific chemical structures within the complex mixture.

Table 2: Representative Fragment Ions in MS/MS of this compound This table illustrates the types of fragments that can be characterized and is based on general fragmentation principles.

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

|---|---|

| 72 | [C₄H₈O]⁺ |

| 43 | [CH₃CO]⁺ or [C₃H₇]⁺ |

Data sourced from fragmentation pattern analysis. docbrown.info

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical tool for distinguishing between structural isomers, which are compounds that share the same molecular formula but have different arrangements of atoms. magritek.comazom.com Commercial this compound is known to contain several isomers, most notably the cyclic dimer and various linear structures. researchgate.net NMR spectroscopy can differentiate these isomers by providing detailed information about the chemical environment of each atom, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). magritek.com

The different structural arrangements of isomers result in distinct NMR spectra. Key parameters such as chemical shift (the position of a resonance), spin-spin coupling (the splitting of a signal into multiple peaks), and integration (the area under a peak, proportional to the number of nuclei) are used for identification. azom.com For example, the protons in a cyclic structure will have different chemical shifts and coupling constants compared to those in a linear chain, allowing for their unambiguous identification and quantification within a mixture.

Table 3: Hypothetical ¹H NMR Chemical Shifts for this compound Isomers This table is illustrative, showing how different proton environments would lead to distinct NMR signals.

| Isomer Structure | Proton Environment | Expected Chemical Shift (ppm) |

|---|---|---|

| Linear Monomer (2-hydroxy,2-hydroperoxybutane) | -OH | Variable, broad |

| -OOH | Variable, broad | |

| -CH₂- | ~1.5 - 1.7 | |

| -CH₃ | ~0.9 - 1.2 | |

| Cyclic Dimer (3,6-diethyl-3,6-dimethyl-1,2,4,5-tetraoxane) | -CH₂- | ~1.6 |

| -CH₃ | ~1.3 |

Data based on general principles of NMR spectroscopy. azom.comresearchgate.net

Raman Spectroscopy for Reaction Kinetics Monitoring

Raman spectroscopy is a non-destructive analytical technique that provides information about molecular vibrations and can be used for real-time, in-situ monitoring of chemical reactions. acs.org This method is particularly useful for tracking the kinetics of the this compound synthesis, which involves the reaction between 2-butanone and hydrogen peroxide. researchgate.net

Both the reactants (2-butanone, hydrogen peroxide) and the resulting peroxide products are Raman active. acs.org By monitoring the characteristic Raman bands of each species over time, it is possible to quantify their concentrations. This allows for the continuous tracking of reactant consumption and product formation, providing valuable data on reaction rates and mechanisms. The ability to perform these measurements on-line without disturbing the reaction makes Raman spectroscopy a powerful tool for process optimization and control. acs.org

Table 4: Characteristic Raman Shifts for Monitoring this compound Synthesis This table provides examples of Raman peaks that could be monitored during the reaction.

| Molecule | Vibrational Mode | Approximate Raman Shift (cm⁻¹) |

|---|---|---|

| Hydrogen Peroxide | O-O stretch | ~875 |

| 2-Butanone | C=O stretch | ~1715 |

| This compound | O-O stretch (peroxide) | ~840 - 880 |

Data based on characteristic vibrational frequencies. acs.org

Chromatographic Separation Methodologies

Due to the complex composition of this compound products, chromatographic separation is a critical step prior to analysis. This allows for the isolation of individual components from the mixture.

High-Performance Liquid Chromatography (HPLC) for Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound mixtures. researchgate.net It excels at separating the various oligomers, isomers, and byproducts present in commercial or synthesized formulations. nih.govresearchgate.net In a typical HPLC setup, the sample is passed through a column packed with a stationary phase, and a liquid mobile phase carries the sample through. Different components of the mixture interact differently with the stationary phase, causing them to travel at different speeds and thus separate. sigmaaldrich.com

For this compound, normal-phase HPLC has been effectively used to separate the primary monomer and dimer components. researchgate.net The separated components can then be quantified using a suitable detector. Often, HPLC is coupled with mass spectrometry (LC-MS), where the separated fractions from the HPLC column are directly introduced into a mass spectrometer for identification and structural characterization. nih.gov

Table 5: Typical HPLC Method Parameters for this compound Analysis This table outlines a representative set of conditions for the HPLC separation of MEKP components.

| Parameter | Description |

|---|---|

| Mode | Normal Phase |

| Column | XAD-4 resin or similar |

| Mobile Phase | Isocratic or gradient mixture of solvents like 2-propanol in a nonpolar solvent |

| Detection | UV (often after post-column reaction) or Mass Spectrometry (MS) |

Data sourced from established analytical methods. researchgate.net

Gas Chromatography (GC) for Volatile Component Analysis

Gas chromatography (GC) is a cornerstone technique for the separation and analysis of volatile organic compounds (VOCs) present in samples containing this compound. The methodology is particularly effective when coupled with mass spectrometry (GC-MS), which provides detailed structural information for the identification of individual components.

In a typical GC-MS analysis of this compound, the sample is introduced into a heated injector, where it is vaporized and swept onto a chromatographic column by a carrier gas, commonly helium. The column itself is a long, thin tube, and its inner surface is coated with a stationary phase. The separation of volatile components is achieved based on their differential partitioning between the mobile carrier gas phase and the stationary phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column more quickly, resulting in shorter retention times.

Comprehensive two-dimensional gas chromatography (GC×GC) offers enhanced separation capabilities compared to conventional one-dimensional GC. mdpi.comfmach.it In GC×GC, two columns with different stationary phases are connected in series, providing a more thorough separation of complex mixtures. mdpi.com This is particularly advantageous for analyzing the intricate matrix of this compound samples, which can contain numerous isomers and byproducts. GC×GC coupled with time-of-flight mass spectrometry (TOF-MS) has proven to be a powerful tool for in-depth characterization of volatile profiles in various matrices. fmach.it

The data obtained from GC analysis can be used to create a detailed profile of the volatile components in a this compound sample. This information is invaluable for quality control in industrial settings and for forensic analysis, where it can help in identifying the source of the material.

Table 1: Example GC Parameters for Volatile Component Analysis

| Parameter | Value |

| Column | Rtx-WAX (60 m x 0.25 mm i.d. x 0.25 µm d.f.) fmach.it |

| Carrier Gas | Helium fmach.it |

| Flow Rate | 1.2 mL/min fmach.it |

| Injector Temperature | 248 °C fmach.it |

| Oven Program | Initial 40°C, ramp at 2°C/min to 240°C, hold for 10 min fmach.it |

| Detector | Mass Spectrometer (MS) fmach.it |

| Ionization Mode | Electron Ionization (EI) at 70 eV fmach.it |

Electrochemical and Bio-Analytical Detection Approaches

Beyond chromatographic methods, electrochemical and bio-analytical techniques offer sensitive and often rapid means for detecting peroxides like this compound.